N-(Propylcarbamoyl)butanamide
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Overview
Description
N-(Propylcarbamoyl)butanamide: is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is specifically structured with a propyl group attached to the nitrogen atom and a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: One common method to synthesize N-(Propylcarbamoyl)butanamide involves the reaction of butanoic acid with propylamine. The carboxylic acid is first converted into an ammonium salt by adding solid ammonium carbonate.
From Acid Chlorides: Another method involves the reaction of butanoyl chloride with propylamine in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: While amides are generally resistant to oxidation and reduction, under specific conditions, they can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The amide can participate in nucleophilic substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves heating with aqueous hydrochloric acid.
Basic Hydrolysis: Involves heating with aqueous sodium hydroxide.
Reduction: Utilizes lithium aluminum hydride in anhydrous ether.
Major Products:
Hydrolysis: Butanoic acid and propylamine.
Reduction: Butylamine and propylamine.
Scientific Research Applications
Chemistry: N-(Propylcarbamoyl)butanamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: Research has explored its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in various chemical processes .
Mechanism of Action
The mechanism by which N-(Propylcarbamoyl)butanamide exerts its effects is primarily through its interaction with specific enzymes and proteins. For instance, it can act as a substrate for amidases, which catalyze the hydrolysis of amides to carboxylic acids and amines . This interaction is crucial in various biochemical pathways, particularly in the metabolism of nitrogen-containing compounds.
Comparison with Similar Compounds
Butyramide: Similar in structure but lacks the propyl group attached to the nitrogen atom.
Acetamide: Contains a shorter carbon chain compared to butanamide.
Propionamide: Has a three-carbon chain instead of the four-carbon chain in butanamide.
Uniqueness: N-(Propylcarbamoyl)butanamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of the propyl group enhances its solubility and interaction with various biological molecules, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
82162-77-4 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(propylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-7(11)10-8(12)9-6-4-2/h3-6H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
ZLUMKDIQYOFNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NCCC |
Origin of Product |
United States |
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